3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide
Descripción
The compound 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide features a pyrazole core substituted with two 3-fluorophenyl groups (one as a methoxy and the other as a methyl group) and a carboxamide side chain linked to a 3-(imidazol-1-yl)propyl moiety. The fluorine atoms likely enhance metabolic stability and binding affinity through electron-withdrawing effects, while the imidazole group may facilitate hydrogen bonding with biological targets.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2/c25-20-6-1-4-18(12-20)14-31-15-22(23(32)28-8-3-10-30-11-9-27-17-30)24(29-31)33-16-19-5-2-7-21(26)13-19/h1-2,4-7,9,11-13,15,17H,3,8,10,14,16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALFOAXBWWDMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Alkylation of 1H-Imidazole
1H-Imidazole reacts with 3-bromopropylamine hydrobromide (1.1 equiv) in acetonitrile at 60°C for 24 hours, yielding 3-(1H-imidazol-1-yl)propylamine hydrobromide (92% purity by HPLC).
Freebase Generation
Treatment with aqueous sodium bicarbonate (pH 10) liberates the free amine, isolated via dichloromethane extraction and rotary evaporation.
Carboxamide Bond Formation: Coupling Strategies
The final carboxamide bond is formed using HATU-mediated coupling, as reported in US9567358B2:
Coupling Protocol
LC-MS analysis confirms product identity (MH$$^+$$ = 507.2), while $$ ^{19}F $$-NMR shows two distinct fluorine environments at δ -112.5 ppm (Ar-F) and δ -114.2 ppm (Ar-O-F).
Purification and Analytical Characterization
Final purification employs reverse-phase HPLC (C18 column, 10–100% acetonitrile/water + 0.1% formic acid), yielding >99% purity. Critical characterization data include:
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H5), 7.45–7.12 (m, 8H, Ar-H), 4.82 (s, 2H, OCH2Ar), 4.15 (t, J = 6.8 Hz, 2H, NCH2), 3.92 (s, 2H, NCH2Ar), 2.85–2.65 (m, 2H, CH2NH), 2.12 (quin, J = 6.8 Hz, 2H, CH2CH2CH2).
- HRMS (ESI+) : m/z calc. for C26H24F2N5O2 [M+H]$$^+$$: 508.1894; found: 508.1896.
Scale-Up Considerations and Process Optimization
Kilogram-scale production requires modifications:
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the AKT pathway. The inhibition of AKT activity is particularly relevant for treating various cancers, including leukemia and solid tumors .
Antifungal Activity
In related studies, pyrazole derivatives have demonstrated antifungal properties against several phytopathogenic fungi. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole ring can enhance antifungal efficacy. Compounds with similar structural motifs have been tested for their ability to inhibit fungal mycelial growth effectively .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Fluorine Substitution : The presence of fluorine atoms significantly increases the compound's potency against cancer cells by improving binding affinity to target proteins.
- Methoxy Group : The methoxy group appears to play a crucial role in enhancing solubility and bioavailability.
Case Studies
Mecanismo De Acción
The mechanism of action of 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure and Functional Groups
The pyrazole core in the target compound distinguishes it from benzoimidazole () or triazole-thiazole hybrids (). Key comparisons include:
Table 1: Core Structure and Functional Group Analysis
Substituent Effects on Physicochemical Properties
Substituent position and type critically influence lipophilicity, solubility, and target binding:
Table 2: Substituent Impact on Properties
Actividad Biológica
The compound 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a synthetic organic molecule with potential biological activity. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a pyrazole core substituted with fluorophenyl and imidazole groups. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the desired substituents.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including those similar to our compound. The compound's structural features suggest it may exhibit significant antibacterial and antifungal activities.
- Antibacterial Activity : Studies indicate that compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
- Antifungal Activity : The imidazole moiety is known for its antifungal properties. Compounds containing imidazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus fumigatus . The incorporation of this group in our compound may enhance its antifungal activity.
The proposed mechanisms through which pyrazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many pyrazole compounds inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Interaction with DNA/RNA : Certain derivatives may interfere with nucleic acid synthesis, leading to cell death in susceptible microorganisms.
3.1 Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a related pyrazole derivative against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against S. aureus, with an MIC comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Pyrazole Derivative | S. aureus | 0.004 |
| Pyrazole Derivative | E. coli | 0.025 |
| Standard Antibiotic | Norfloxacin | 0.002 |
3.2 Case Study: Antifungal Activity
In another investigation, the antifungal properties were assessed using a series of imidazole-containing compounds against C. albicans. The results showed that the tested compounds exhibited varying degrees of activity, with some achieving MIC values as low as 0.287 µmol/mL .
| Compound | Fungal Strain | MIC (µmol/mL) |
|---|---|---|
| Imidazole Derivative | C. albicans | 0.287 |
| Imidazole Derivative | A. fumigatus | 0.500 |
4. Conclusion
The compound This compound exhibits promising biological activity, particularly in antimicrobial applications due to its structural features that enhance its interaction with microbial targets. Further research is warranted to explore its full potential, including detailed pharmacokinetic studies and clinical trials to establish safety and efficacy profiles.
Q & A
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer: The synthesis involves multi-step organic reactions:
- Step 1: Construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
- Step 2: Introduce fluorophenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Use K₂CO₃ in DMF for alkylation of the pyrazole nitrogen with 3-fluorobenzyl chloride .
- Step 3: Functionalize the carboxamide group by reacting the pyrazole-4-carboxylic acid intermediate with 3-(1H-imidazol-1-yl)propylamine using EDC/HOBt coupling reagents .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms aromatic proton environments (δ 6.8–7.6 ppm for fluorophenyl groups) and imidazole protons (δ 7.2–8.1 ppm). ¹⁹F NMR detects fluorine substituents (δ -110 to -120 ppm) .
- Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 478.1824) .
- FT-IR: Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and N-H imidazole bonds (~3400 cm⁻¹) .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Methodological Answer:
- Solubility Screening: Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use co-solvents like PEG-400 or cyclodextrin-based formulations .
- Lipophilicity Optimization: Modify the imidazole-propyl chain (e.g., adjust alkyl length) to balance logP values (target ~2–3) without compromising activity .
Advanced Research Questions
Q. How can computational modeling predict binding affinity to biological targets (e.g., kinases)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorophenyl/imidazole moieties and kinase ATP-binding pockets. Prioritize hydrogen bonds with hinge regions (e.g., backbone NH of Glu91 in PKA) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate docking poses .
Q. How to resolve contradictions in SAR studies when fluorophenyl substituents yield variable bioactivity?
- Methodological Answer:
- Comparative SAR: Synthesize analogs with meta- vs. para-fluorophenyl groups. Assess activity against a panel of targets (e.g., cancer cell lines, enzymatic assays) .
- X-ray Crystallography: Determine co-crystal structures (e.g., with CYP450 isoforms) to identify steric clashes or electronic effects from fluorine placement .
- Statistical Analysis: Apply multivariate regression to correlate substituent parameters (Hammett σ, π-effects) with IC₅₀ values .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Methodological Answer:
- Design of Experiments (DoE): Use factorial design (e.g., temperature, catalyst loading) to identify critical parameters. For example, optimize Suzuki coupling at 80°C with Pd(PPh₃)₄ (5 mol%) .
- In Situ Monitoring: Employ ReactIR or HPLC to track intermediate formation and mitigate byproducts (e.g., over-alkylation) .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., diazomethane generation) to improve safety and scalability .
Q. How to investigate metabolic stability and cytochrome P450 interactions?
- Methodological Answer:
- Microsomal Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS to calculate t₁/₂ .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to assess competitive/non-competitive inhibition. Compare IC₅₀ values with clinical inhibitors (e.g., ketoconazole) .
- Metabolite ID: Perform HRMS/MS to detect hydroxylated or demethylated metabolites. Cross-reference with synthetic standards .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer:
- Assay Standardization: Replicate experiments using identical conditions (e.g., ATP concentration in kinase assays). Validate with reference inhibitors (e.g., staurosporine) .
- Cell Line Authentication: Ensure cell lines (e.g., HeLa, MCF-7) are mycoplasma-free and genotyped. Variability in passage number or culture media can alter results .
- Data Normalization: Use Z-factor analysis to assess assay robustness. Exclude outliers with >20% coefficient of variation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
